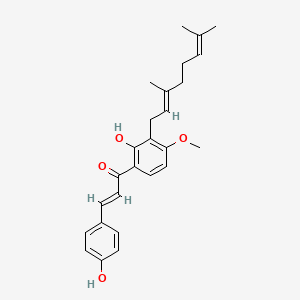

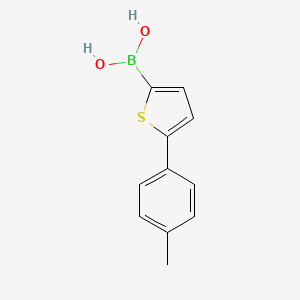

5-(4-Methylphenyl)thiophene-2-boronic acid

Vue d'ensemble

Description

5-(4-Methylphenyl)thiophene-2-boronic acid is a chemical compound that belongs to the class of boronic acids. It has gained significant attention in scientific research due to its diverse applications in various fields, including medical, environmental, and industrial research. It is a reagent used for Palladium-catalyzed Suzuki-Miyaura cross-couplings .

Synthesis Analysis

The synthesis of boronic acids like this compound often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Chemical Reactions Analysis

Thiophene-2-boronic acid, a related compound, is used in Palladium-catalyzed Suzuki-Miyaura cross-couplings, Copper-catalyzed nitration reactions, Chain-growth catalyst transfer polycondensation of conjugated alternating copolymer, Ferric perchlorate-promoted reaction of fullerene to give fullerenyl boronic esters .Applications De Recherche Scientifique

Synthesis of Aryl-Substituted Indenes and Cyclopenta[b]thiophenes

5-(4-Methylphenyl)thiophene-2-boronic acid has been utilized in the synthesis of aryl-substituted indenes and cyclopenta[b]thiophenes. These compounds are important for further synthesis of ansa-metallocenes, which are components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).

Suzuki Polycondensation for Thiophene−Phenylene Copolymers

Thiophenebisboronic derivatives have been effectively used in palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene−phenylene copolymers. This demonstrates the utility of thiophenebisboronic acids in polymer chemistry (Jayakannan et al., 2001).

Synthesis of High Molecular Weight Thiophene-Containing Conjugated Polymers

The synthesis of high molecular weight thiophene-containing conjugated polymers has been achieved by Suzuki polycondensation of aryl dibromides with 2,5-thiophenebis(boronic acid) derivatives (Liu et al., 2013).

Catalyst Development for Suzuki-Miyaura Reactions

In the Suzuki-Miyaura reactions, novel palladium precatalysts have been developed that effectively couple challenging substrates like polyfluorophenyl and 2-heteroaryl boronic acids, highlighting the role of boronic acids in complex organic transformations (Kinzel et al., 2010).

Flame Retardancy in Epoxy Resin

Aromatic boronic acid derivatives, when combined with magnesium hydroxide, have shown to significantly enhance the flame retardancy of epoxy resin, demonstrating the potential of boronic acids in material science applications (Tie et al., 2016).

Development of Novel Non-Linear Optical Materials

Dicyanovinyl-substituted compounds, synthesized through reactions involving thiophene boronic acids, have been studied for their potential as non-linear optical materials, crucial for optoelectronic applications (Herbivo et al., 2010).

Solid Phase Synthesis of Thiophene Derivatives

The solid-phase synthesis of highly substituted thiophene derivatives using thiophene-2-boronic acid demonstrates its utility in creating compounds with pharmaceutical relevance, such as inhibitors for the PDE-4 enzyme (Han et al., 1999).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-(4-Methylphenyl)thiophene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a metal catalyst .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. These include the reaction conditions, which are typically mild and functional group tolerant . The presence of a metal catalyst, such as palladium, is also crucial for the compound’s action . Furthermore, the compound is generally environmentally benign, which makes it suitable for use in green chemistry .

Analyse Biochimique

Biochemical Properties

The role of 5-(4-Methylphenyl)thiophene-2-boronic acid in biochemical reactions is primarily associated with its boron moiety. The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations

Molecular Mechanism

It is known that organoboron compounds can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Propriétés

IUPAC Name |

[5-(4-methylphenyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2S/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQKTJYFEPBJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=C(C=C2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694394 | |

| Record name | [5-(4-Methylphenyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296768-49-5 | |

| Record name | [5-(4-Methylphenyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

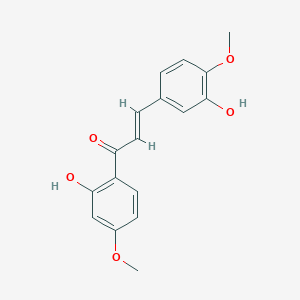

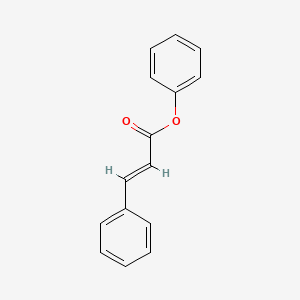

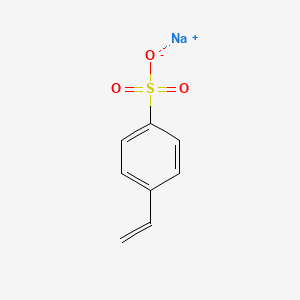

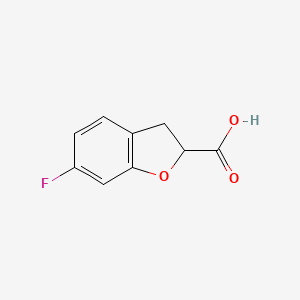

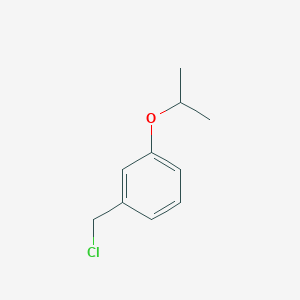

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.